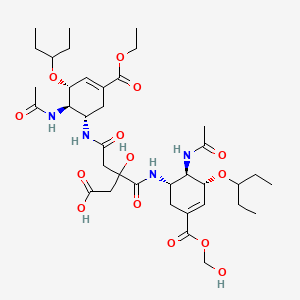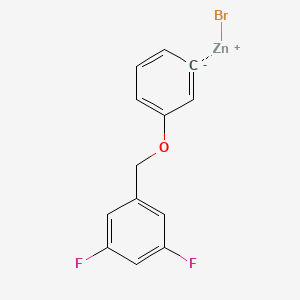
3-(3',5'-DifluorobenZyloxy)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile, facilitating the formation of carbon-carbon bonds. The presence of the difluorobenzyloxy group enhances its reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(3’,5’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
3-(3’,5’-Difluorobenzyloxy)bromobenzene+Zn→3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for high efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phenylzinc moiety replaces a leaving group in an electrophile.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds, forming alcohols or ketones.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are often used as catalysts in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.
Major Products
The major products formed from reactions involving 3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide include various substituted aromatic compounds, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the modification of biomolecules, such as peptides and nucleotides, for studying biological processes.
Medicine: It is involved in the development of new drug candidates through its use in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism by which 3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition or substitution, depending on the reaction conditions. The difluorobenzyloxy group enhances the reactivity and selectivity of the compound, allowing for precise control over the reaction outcomes.
相似化合物的比较
Similar Compounds
3-(3’,5’-Difluorobenzyloxy)phenylmagnesium bromide: Another organometallic reagent with similar reactivity but different metal center.
3-(3’,5’-Difluorobenzyloxy)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions, offering an alternative to zinc-based reagents.
3-(3’,5’-Difluorobenzyloxy)phenylsilane: Utilized in hydrosilylation reactions, providing different reactivity and selectivity.
Uniqueness
3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. The presence of the difluorobenzyloxy group enhances its stability and reactivity, making it a valuable tool in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reaction efficiency and product yield.
属性
分子式 |
C13H9BrF2OZn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1,3-difluoro-5-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-10(7-12(15)8-11)9-16-13-4-2-1-3-5-13;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
FEBSVOJMXDYDBJ-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=CC(=C1)OCC2=CC(=CC(=C2)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


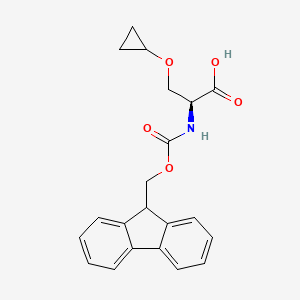
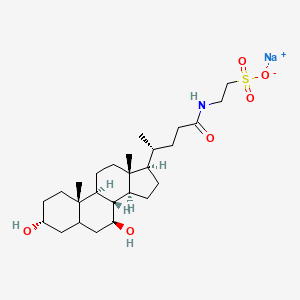
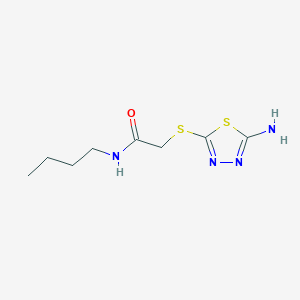
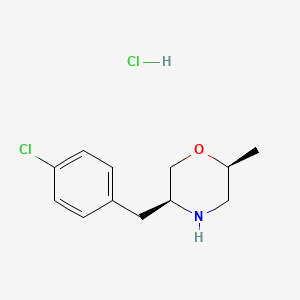
![3-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14890979.png)
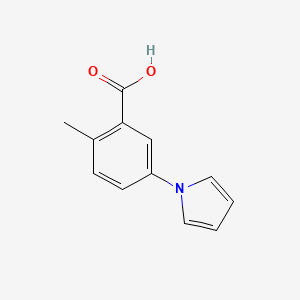
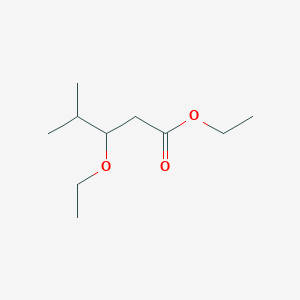
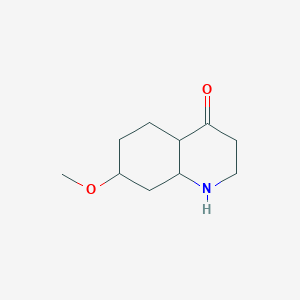

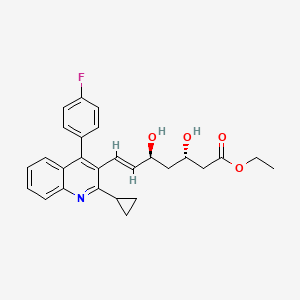
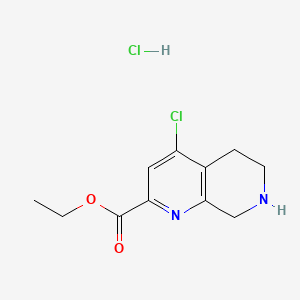
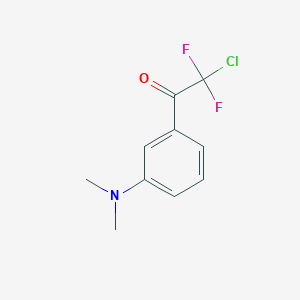
![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
